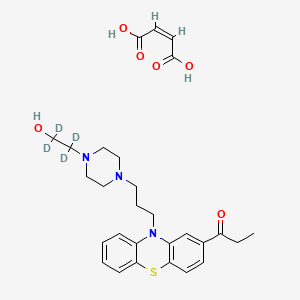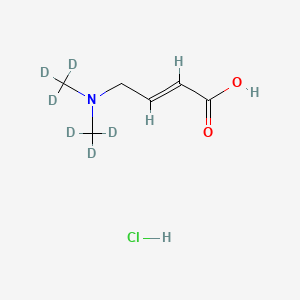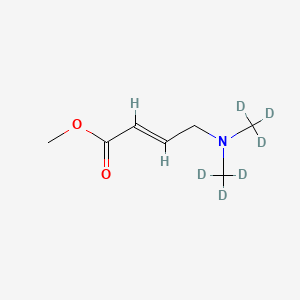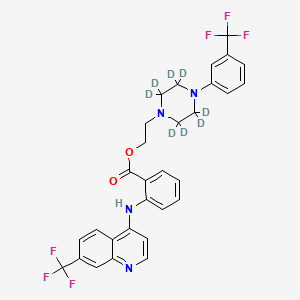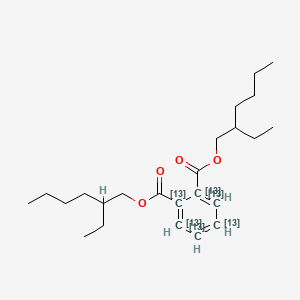
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester is a deuterated derivative of a methoxyimino compound. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for scientific research. This compound is often used in various fields, including chemistry, biology, and medicine, due to its distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester typically involves the following steps:
Formation of the oxime: The starting material, 3-oxobutanoic acid, is reacted with methoxyamine to form the methoxyimino derivative.
Deuteration: The methoxyimino derivative is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Esterification: The final step involves esterification, where the deuterated methoxyimino compound is reacted with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying kinetic isotope effects.
Biology: Employed in metabolic studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester involves its interaction with molecular targets through its functional groups. The methoxyimino group can participate in hydrogen bonding and nucleophilic attacks, while the deuterium atoms provide stability and resistance to metabolic degradation. These interactions influence the compound’s behavior in biological systems and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-Methyl Mycophenolic Acid Methyl Ester-d9: Another deuterated ester with applications in drug development and analytical chemistry.
Methyl-D3-malonic acid: Used as an internal standard in analytical chemistry and metabolic studies.
Dodecanoic-12,12,12-D3 acid methyl ester: Employed in research for its stable isotope properties.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid-d3 Methyl Ester stands out due to its specific functional groups and deuterium incorporation, which provide unique stability and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
1331636-65-7 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
162.159 |
IUPAC-Name |
methyl (2Z)-3-oxo-2-(trideuteriomethoxyimino)butanoate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-/i3D3 |
InChI-Schlüssel |
MGXLNEQONXBEIA-MXHCTBIRSA-N |
SMILES |
CC(=O)C(=NOC)C(=O)OC |
Synonyme |
Methyl (Z)-2-Methoxyimino-3-oxobutanoate-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


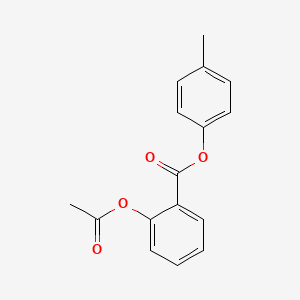
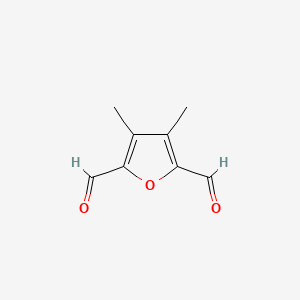

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
